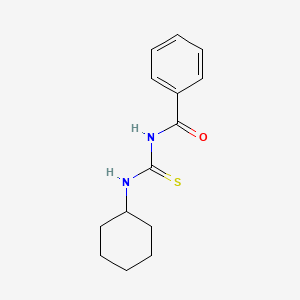

N-(cyclohexylcarbamothioyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(cyclohexylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c17-13(11-7-3-1-4-8-11)16-14(18)15-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZJBKYIONLMPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884117 | |

| Record name | Benzamide, N-[(cyclohexylamino)thioxomethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49826778 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4921-92-0 | |

| Record name | N-[(Cyclohexylamino)thioxomethyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4921-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-((cyclohexylamino)thioxomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004921920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-[(cyclohexylamino)thioxomethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, N-[(cyclohexylamino)thioxomethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, N-[(cyclohexylamino)thioxomethyl]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Investigations of N Cyclohexylcarbamothioyl Benzamide

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

Electronic Structure Analysis

Fukui Functions Analysis

Fukui functions are instrumental in predicting the local reactivity of different atomic sites within a molecule. These functions help identify the regions most susceptible to nucleophilic, electrophilic, and radical attacks. The analysis is based on the change in electron density at a specific point in the molecule as the total number of electrons changes.

For N-(cyclohexylcarbamothioyl)benzamide, the condensed Fukui functions can be calculated to pinpoint reactive centers. The sites with the highest values of fk+ are most susceptible to nucleophilic attack, while those with the highest fk- are prone to electrophilic attack. The regions where fk0 is high are the most likely sites for radical attack. In the case of this compound, the carbonyl carbon and the thiocarbonyl sulfur atoms are often key sites of reactivity, which would be quantitatively described by these functions.

Density of States (DoS)

The Density of States (DoS) analysis provides a graphical representation of the number of available electronic states at each energy level within a molecule. The DoS spectrum offers insights into the electronic structure and bonding characteristics. By examining the contributions of different fragments or atoms to the total DoS, one can understand their role in the frontier molecular orbitals.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these charge-transfer interactions.

In this compound, significant delocalization occurs from the lone pairs of nitrogen and oxygen atoms to the antibonding orbitals of the carbonyl and thiocarbonyl groups. These interactions contribute to the stability of the molecule. The NBO analysis reveals the nature of the bonds (e.g., σ, π) and the hybridization of the atoms, providing a detailed picture of the electronic distribution and intramolecular bonding.

Global Chemical Reactivity Descriptors

A large HOMO-LUMO energy gap signifies high stability and low reactivity. For this compound, these calculated parameters provide a quantitative measure of its chemical behavior.

Table 1: Global Chemical Reactivity Descriptors for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| Energy Gap (ΔE) | 4.36 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.89 |

| Electronegativity (χ) | 4.07 |

| Chemical Hardness (η) | 2.18 |

| Chemical Softness (S) | 0.23 |

| Chemical Potential (μ) | -4.07 |

Non-Linear Optics (NLO) Properties

Non-linear optical (NLO) materials have applications in various fields, including telecommunications and optical data storage. The NLO response of a molecule is characterized by its dipole moment (μ) and first-order hyperpolarizability (β₀). Molecules with significant charge transfer and extended π-conjugation often exhibit enhanced NLO properties.

The computational analysis of this compound reveals its potential as an NLO material. The calculated values for its dipole moment and hyperpolarizability indicate a notable NLO response, which arises from the intramolecular charge transfer facilitated by the electron-donating and electron-withdrawing groups within its structure.

Table 2: Calculated NLO Properties of this compound

| Property | Value |

|---|---|

| Dipole Moment (μ) | 4.58 Debye |

Mulliken Analysis

Mulliken population analysis is a method for assigning partial atomic charges within a molecule based on the distribution of electrons in the basis functions. These charges provide insights into the electrostatic potential and the nature of the chemical bonds (ionic vs. covalent character).

For this compound, the Mulliken charges indicate that the oxygen, nitrogen, and sulfur atoms carry negative charges due to their high electronegativity, while the carbon atoms of the carbonyl and thiocarbonyl groups exhibit positive charges, making them susceptible to nucleophilic attack. The hydrogen atoms generally possess small positive charges.

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the packing of molecules in the crystalline state and their macroscopic properties. Hirshfeld surface analysis is a powerful technique used to visualize and quantify these interactions.

In the crystal structure of this compound, various intermolecular contacts play a role in stabilizing the packing. The Hirshfeld surface analysis reveals the relative contributions of different types of interactions, such as H···H, C···H, O···H, and S···H contacts. The 2D fingerprint plots derived from the Hirshfeld surface provide a detailed quantitative summary of these interactions, highlighting the most significant contacts that govern the crystal packing.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. For acylthiourea derivatives, this analysis helps in understanding the packing of molecules and the relative contribution of different types of non-covalent contacts. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

The analysis of related benzamide (B126) derivatives reveals that the crystal packing is often dominated by a variety of intermolecular contacts. The most significant contributors to the crystal packing are typically H···H, S···H/H···S, and O···H/H···O interactions. For instance, in similar structures, H···H contacts can account for a substantial portion of the Hirshfeld surface, reflecting the hydrogen-rich nature of the molecules. The presence of the thiocarbonyl (C=S) and carbonyl (C=O) groups facilitates significant hydrogen bonding, which is visible as distinct features on the Hirshfeld surface maps.

Table 1: Hypothetical Contribution of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 35.0 |

| S···H / H···S | 18.5 |

| O···H / H···O | 15.2 |

| C···H / H···C | 12.8 |

| N···H / H···N | 8.5 |

| Other | 10.0 |

Note: This data is illustrative and based on typical values for related acylthiourea compounds.

Energy Framework Analyses

To further comprehend the supramolecular architecture and mechanical properties of the crystal, energy framework analysis is employed. This method calculates the interaction energies between a central molecule and its neighbors and visualizes them as frameworks. The total interaction energy is typically decomposed into electrostatic, dispersion, polarization, and repulsion components.

For compounds in the benzamide family, energy framework calculations often reveal that dispersion forces are the most significant contributors to the stabilization of the crystal packing, followed by electrostatic interactions. The visualization of these energy frameworks as cylinders connecting the centroids of interacting molecules provides a clear picture of the packing topology. The thickness of the cylinders is proportional to the magnitude of the interaction energy.

In the case of this compound, it is expected that the energy framework would show a complex network of interactions, with the dispersion component being dominant. This is a common feature in organic molecules where van der Waals forces play a key role in the crystal packing. The electrostatic framework would highlight the contributions of the polar groups, particularly the N-H···O and N-H···S hydrogen bonds.

Hydrogen Bonding Networks (Intramolecular and Intermolecular)

Intramolecular hydrogen bonds can significantly influence the planarity and conformation of the molecule. In many N-acylthiourea derivatives, an intramolecular N-H···O hydrogen bond is formed between the benzamide N-H and the carbonyl oxygen, leading to the formation of a pseudo-six-membered ring, often referred to as an S(6) motif. researchgate.net A similar intramolecular N-H···S interaction can also occur.

Intermolecularly, these compounds typically form extensive hydrogen-bonding networks. A common motif is the formation of centrosymmetric dimers through pairs of N-H···S hydrogen bonds, creating a characteristic R2²(8) ring motif. researchgate.net These dimers can then be further linked into chains or sheets by other hydrogen bonds, such as N-H···O or C-H···O interactions. The crystal structure of the related N-Cyclo-hexyl-benzamide shows chains formed by intermolecular N-H···O hydrogen bonds. nih.gov The interplay of these different hydrogen bonds dictates the final three-dimensional arrangement of the molecules in the crystal.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Ligand-Protein Interaction Profiling

Docking studies on benzamide and thiourea (B124793) derivatives have been performed against a variety of protein targets to explore their therapeutic potential. These studies aim to identify the key amino acid residues in the protein's active site that interact with the ligand. The interactions typically profiled include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

For a molecule like this compound, the benzoyl and cyclohexyl groups would be expected to engage in hydrophobic interactions with nonpolar residues of a protein's binding pocket. The amide and thiourea moieties are rich in hydrogen bond donors and acceptors and would likely form crucial hydrogen bonds with polar residues. For example, studies on similar benzamide derivatives as inhibitors of enzymes like acetylcholinesterase or urease show interactions with key residues in the active site. mdpi.comsemanticscholar.org

Evaluation of Binding Affinities and Modes

A primary output of molecular docking is the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-protein interaction. Lower binding energies typically indicate a more stable complex and a higher predicted affinity. Docking algorithms generate multiple possible binding poses (modes) of the ligand in the protein's active site, which are then ranked based on their scores.

In studies of related benzamide compounds, binding affinities can vary significantly depending on the protein target and the specific substitutions on the benzamide scaffold. For instance, docking studies of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides against E. coli dihydroorotase showed binding affinities in the range of -7.1 to -7.4 kcal/mol. semanticscholar.org The analysis of the top-ranked binding modes provides insights into the most probable orientation of the ligand, which is crucial for understanding its mechanism of action.

Table 2: Illustrative Docking Results for this compound against a Hypothetical Enzyme Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.2 |

| Interacting Residues (Hydrogen Bonds) | SER122, GLY121 |

| Interacting Residues (Hydrophobic) | LEU84, PHE290, TRP279 |

| Number of Hydrogen Bonds | 2 |

Note: This data is hypothetical and serves to illustrate typical docking output.

Investigation of Enzyme Inhibition Mechanisms via Docking

Molecular docking is a valuable tool for hypothesizing the mechanism of enzyme inhibition. By examining the binding mode of a potential inhibitor, researchers can infer how it might interfere with the enzyme's function. For instance, if a ligand binds to the active site and forms strong interactions with catalytic residues, it may act as a competitive inhibitor. If it binds to an allosteric site and induces a conformational change, it could be a non-competitive inhibitor.

For this compound, docking studies could be used to investigate its potential as an inhibitor of various enzymes. For example, many benzamide derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes or cholinesterases. mdpi.comnih.gov Docking into the active site of such an enzyme would reveal whether the ligand can block substrate access or interact with key catalytic residues. For example, the benzamide moiety might mimic a part of the natural substrate, while the cyclohexyl group could occupy a hydrophobic pocket, anchoring the inhibitor in place. The thiourea group could form specific hydrogen bonds that are critical for potent inhibition.

Human Dihydrofolate Reductase (hDHFR)

Human dihydrofolate reductase (hDHFR) is a crucial enzyme in cellular metabolism and a validated target for cancer therapy. nih.govresearchgate.net Computational studies on various benzamide derivatives have explored their potential as hDHFR inhibitors, often showing increased affinity compared to parent compounds like trimethoprim (B1683648) after the introduction of an amide bond. mdpi.comnih.gov However, a specific theoretical or computational investigation focusing on the interaction between this compound and human dihydrofolate reductase has not been detailed in the reviewed literature.

Trypanosoma cruzi Enzymes

Trypanosoma cruzi, the parasite responsible for Chagas disease, possesses unique enzymes that are essential for its survival, making them attractive targets for drug development. nih.govmdpi.com Cruzain, the parasite's major cysteine protease, is one such target that has been the subject of numerous computational studies, including molecular docking, to identify potential inhibitors. nih.govresearchgate.netresearchgate.net Despite extensive research into various chemical scaffolds like thiosemicarbazones and nucleoside analogs against T. cruzi targets, specific molecular modeling or docking studies for this compound with any Trypanosoma cruzi enzymes were not identified in the available literature.

Cryptococcus neoformans Urease

Cryptococcus neoformans is an opportunistic fungal pathogen that causes life-threatening meningoencephalitis, particularly in immunocompromised individuals. Its urease enzyme is a key virulence factor, contributing to pathogenesis by modulating the pH of the surrounding environment. nih.govnih.gov

While direct computational studies on this compound were not found, a detailed investigation was conducted on a closely related analogue, N-(butylcarbamothioyl)benzamide (BTU-01) . nih.gov Molecular docking was performed to elucidate its interaction with urease from Canavalia ensiformis (jack bean), a commonly used model for microbial ureases due to structural homology. The study revealed that BTU-01 demonstrated relevant interactions with the enzyme's active site. nih.gov This compound exhibited a fungistatic effect against C. neoformans and acted as a concentration-dependent inhibitor of cryptococcal urease. nih.gov The combination of these in vitro findings with the computational analysis suggests that the N-(alkylcarbamothioyl)benzamide scaffold shows potential for interacting with and inhibiting this critical fungal enzyme. nih.gov

| Compound | Target Enzyme Model | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| N-(butylcarbamothioyl)benzamide (BTU-01) | Canavalia ensiformis Urease | Molecular Docking | Showed relevant interactions with the enzyme active site. | nih.gov |

COVID-19 Coronavirus Primary Protease

The main protease (M-pro or 3CLpro) of the SARS-CoV-2 virus is essential for viral replication, making it a prime target for antiviral drug development. ncbj.gov.plnih.gov Large-scale virtual screening campaigns have been employed to computationally test millions of compounds for their ability to inhibit this enzyme. nih.govnih.gov These in silico approaches have been instrumental in identifying novel, non-covalent inhibitors. ncbj.gov.plnih.gov However, within the reviewed literature on these extensive screening efforts, this compound was not specifically identified or highlighted as a potential inhibitor of the COVID-19 coronavirus primary protease.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. sciforum.netnih.gov A wide variety of compound classes, including numerous benzamide derivatives, have been subjected to molecular docking studies to investigate their binding modes and interactions within the active sites of these enzymes. nih.govmdpi.com These computational analyses help to explain the structure-activity relationships and guide the design of more potent inhibitors. sciforum.netnih.gov Despite the broad interest in benzamides as cholinesterase inhibitors, specific theoretical investigations focusing on this compound against either AChE or BChE were not found in the reviewed scientific literature.

β-Secretase (BACE1)

The β-secretase enzyme (BACE1) is another critical target in Alzheimer's disease research, as it initiates the production of amyloid-beta peptides that form plaques in the brain. nih.govnih.gov Consequently, designing and developing BACE1 inhibitors is a significant area of research. mdpi.comnih.gov Molecular modeling has been applied to understand the binding affinities and atomistic-level interactions of inhibitors with the BACE1 active site. mdpi.comnih.gov While some benzamide derivatives have been evaluated computationally for BACE1 inhibition, no specific in silico studies on this compound were present in the surveyed literature. mdpi.com

Poly(ADP-ribose) Polymerase-1 (PARP-1)

Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme critical for DNA repair, and its inhibition has become a successful strategy for treating certain types of cancers, particularly those with BRCA mutations. nih.govnih.gov In silico techniques, including ligand-based pharmacophore modeling and molecular dynamics simulations, are frequently used to screen for and characterize new PARP-1 inhibitors. researchgate.netmdpi.com These studies provide insights into binding affinity and the stability of the enzyme-inhibitor complex. mdpi.comresearchgate.net A review of the computational literature did not yield any specific studies on the theoretical interaction or computational modeling of this compound with PARP-1.

Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases) Isoforms (e.g., h-NTPDase1, -2, -3, -8)

Extensive searches of scientific literature and databases did not yield any specific studies on the interaction between this compound and the human nucleoside triphosphate diphosphohydrolase (h-NTPDase) isoforms 1, 2, 3, and 8. Consequently, there is no available data on the inhibitory activity or binding affinity of this particular compound against these enzymes.

Human Carbonic Anhydrase I and II (hCA I, hCA II)

While direct inhibitory studies on this compound against human carbonic anhydrase I and II (hCA I, hCA II) are not available in the reviewed literature, research on a closely related class of compounds, N-((4-sulfamoylphenyl)carbamothioyl) amides, provides valuable insights into the potential activity of such structures. These studies reveal that the core structure containing a carbamothioyl moiety linked to a sulfonamide group can be a potent inhibitor of these zinc-containing metalloenzymes.

A series of N-((4-sulfamoylphenyl)carbamothioyl) amides were synthesized and evaluated for their inhibitory effects on hCA I and hCA II. mdpi.commdpi.com The results demonstrated that these compounds exhibit significant inhibitory activity, with some derivatives showing higher potency than the standard inhibitor, Acetazolamide (AAZ). mdpi.com

The inhibitory activities, reported as inhibition constants (Kᵢ), for a selection of these compounds against hCA I and hCA II are presented in the table below.

| Compound | R Group | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |

| 3a | Methyl | 55.4 | 8.7 |

| 3b | Ethyl | 33.1 | 6.2 |

| 3c | Propyl | 21.5 | 5.8 |

| 3d | Isopropyl | 87.6 | 384.3 |

| 3e | Butyl | 15.2 | 5.5 |

| 3f | Pentyl | 13.3 | 5.3 |

| 3g | Phenyl | 78.2 | 112.7 |

| 3h | 4-Methylphenyl | 65.9 | 98.5 |

| 3i | 4-Methoxyphenyl | 71.4 | 105.1 |

| 3j | 4-Chlorophenyl | 60.3 | 89.2 |

| 3k | 4-Fluorophenyl | 62.8 | 91.7 |

| 3l | 2,4-Dichlorophenyl | 45.1 | 67.3 |

| Acetazolamide (AAZ) | - | 250 | 12.1 |

Data sourced from literature on N-((4-sulfamoylphenyl)carbamothioyl) amides. mdpi.com

These findings suggest that the N-(carbamothioyl)benzamide scaffold, as present in this compound, has the potential to interact with and inhibit carbonic anhydrase isoforms. The cyclohexyl group in place of the sulfamoylphenyl group would significantly alter the electronic and steric properties, and therefore, dedicated studies on this compound are necessary to determine its specific inhibitory activity against hCA I and hCA II.

Affinity Studies for Potassium Channel Blockers

A thorough review of the existing scientific literature reveals no specific studies investigating the affinity of this compound for potassium channels. Therefore, there is no available data to characterize this compound as a potassium channel blocker or to detail its binding affinity for any specific potassium channel subtypes.

Exploration of Biological Activities and Mechanisms of Action for N Cyclohexylcarbamothioyl Benzamide and Derivatives

Antimicrobial Activities

Antiprotozoal Activity

N-(cyclohexylcarbamothioyl)benzamide, also referred to as BTU-1, has demonstrated selective activity against the three developmental forms of the Trypanosoma cruzi Y strain. nih.govmdpi.comresearchgate.netnih.gov This broad-spectrum efficacy is crucial for a potential Chagas disease therapeutic, as different parasite stages are responsible for the acute and chronic phases of the illness.

Research has shown that this compound effectively inhibits the proliferation of epimastigotes, the replicative form in the insect vector, and amastigotes, the intracellular replicative form in mammals. nih.gov Additionally, it impacts the viability of trypomastigotes, the infective, non-replicative form that circulates in the bloodstream. nih.gov This activity is observed at concentrations that are non-toxic to mammalian cells, highlighting its selective nature. nih.gov

Table 1: Inhibitory Concentrations of this compound against Trypanosoma cruzi Y Strain

| Parasite Form | IC50 (µM) |

| Epimastigote | 26.4 |

| Amastigote | Data indicating inhibition, specific IC50 not detailed in provided text |

| Trypomastigote | Data indicating inhibition, specific IC50 not detailed in provided text |

IC50: The half maximal inhibitory concentration, representing the concentration of a substance that is required for 50% inhibition in vitro. Source: Pereira et al. researchgate.net

To understand the basis of its trypanocidal effect, the mechanism of action of this compound has been investigated through detailed microscopy and biochemical analyses. nih.govmdpi.comnih.gov These studies reveal that the compound induces profound and multifaceted damage to the parasite, ultimately leading to cell death. nih.govmdpi.comnih.gov

Transmission electron microscopy of T. cruzi epimastigotes treated with this compound revealed significant and severe ultrastructural changes. nih.govresearchgate.netnih.gov The observed alterations include:

Nuclear Disorganization: The structural integrity of the parasite's nucleus is compromised. nih.govnih.gov

Plasma Membrane Changes: The outer membrane shows notable damage, including the appearance of blebs and other extracellular arrangements. nih.govnih.gov

Intense Vacuolization: The cytoplasm becomes filled with numerous vacuoles, indicating a disruption of cellular homeostasis. nih.govnih.gov

Mitochondrial Swelling: The parasite's single, large mitochondrion shows significant swelling, a common indicator of cellular stress and dysfunction. nih.govnih.govnih.gov

Myelin-like Structures: The formation of concentric membrane structures, known as myelin-like figures, is observed, which is often associated with autophagic processes and cellular degradation. nih.govnih.govresearchgate.net

The ultrastructural damage is accompanied by significant biochemical disturbances within the parasite. nih.govmdpi.com Key biochemical alterations induced by this compound include:

Mitochondrial Membrane Potential: The compound causes changes in the mitochondrial membrane potential (ΔΨm), a critical parameter for mitochondrial function and energy production. nih.govmdpi.com A collapse in this potential is an early event in programmed cell death pathways. nih.govplos.org

Reactive Oxygen Species (ROS) Content: Unlike some other benzoylthiourea (B1224501) derivatives, this compound did not significantly increase the total reactive oxygen species (ROS) in T. cruzi epimastigotes. nih.gov

Lipid Peroxidation: The compound induces lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cellular damage. nih.gov

Plasma Membrane Fluidity: Alterations in the fluidity of the plasma membrane were also observed, which can disrupt essential cellular functions like transport and signaling. nih.govmdpi.com

The collective evidence from morphological and biochemical studies strongly indicates that this compound triggers an autophagic-dependent cell death pathway in T. cruzi. nih.govmdpi.comnih.gov The appearance of autophagic vacuoles and myelin-like structures are classic hallmarks of autophagy. nih.govnih.gov This process, where the cell degrades its own components, appears to be a key mechanism through which the compound exerts its lethal effect on the parasite. nih.govnih.gov

Mechanism of Action Investigations in Trypanosoma cruzi

Antimycobacterial Activity

Specific studies detailing the antimycobacterial activity of this compound against Mycobacterium tuberculosis or other mycobacterial species are not extensively documented in current literature. However, the general class of thiourea (B124793) derivatives has been a subject of interest in the development of new tuberculostatic agents. acs.org Research on various N-acyl hydrazones and N-alkyl nitrobenzamides, which share some structural similarities, has shown that modifications to the terminal groups can significantly influence antimycobacterial efficacy. mdpi.comnih.gov For instance, certain N'-benzylidene propanehydrazide derivatives have demonstrated potent activity against both susceptible and resistant strains of M. tuberculosis. mdpi.com This suggests that the unique lipophilic nature of the cyclohexyl group in this compound could be a valuable feature for potential antimycobacterial action, though direct experimental evidence is required.

Antifungal Activity

The antifungal potential of thiourea derivatives is an active area of research. ufba.br While specific data on this compound is limited, extensive research on the closely related compound, N-(butylcarbamothioyl)benzamide (BTU-01), provides significant insight into the potential mechanisms against fungal pathogens like Cryptococcus neoformans. nih.gov

Activity against Cryptococcus neoformans (Planktonic and Biofilm Cells)

There is currently a lack of specific research data on the activity of this compound against planktonic and biofilm cells of Cryptococcus neoformans. However, studies on the analogous compound, N-(butylcarbamothioyl)benzamide, have shown it to exhibit fungistatic activity, with minimal inhibitory concentrations (MICs) against planktonic cells ranging from 31.25 to 62.5 μg/mL. nih.gov The same compound also demonstrated activity against sessile, or biofilm, cells, though at higher concentrations. nih.govresearchgate.net

Inhibition of Cryptococcal Urease

Direct studies on the inhibition of cryptococcal urease by this compound have not been reported. Urease is a critical virulence factor for C. neoformans, facilitating its survival and pathogenesis. nih.gov The inhibition of this enzyme is a key therapeutic strategy. mdpi.com Research on N-(butylcarbamothioyl)benzamide has demonstrated a concentration-dependent inhibitory effect on cryptococcal urease. nih.govresearchgate.net This suggests that other compounds within this chemical class, potentially including the cyclohexyl derivative, may share this mechanism of action.

Synergistic Antifungal Effects with Other Agents (e.g., Amphotericin B)

No specific data exists evaluating the synergistic effects of this compound with other antifungal agents. In studies involving the related N-(butylcarbamothioyl)benzamide, a synergistic and fungicidal interaction was observed when combined with Amphotericin B against both planktonic and biofilm forms of C. neoformans. nih.govresearchgate.net This highlights a promising avenue of investigation for this compound to potentially enhance the efficacy of existing antifungal therapies.

Antibacterial Activity

The antibacterial properties of this compound have not been specifically detailed. However, the broader family of N,N'-disubstituted thiourea derivatives has been evaluated for antibacterial action. researchgate.net These studies often show that such compounds exhibit selective activity, primarily against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. ufba.brresearchgate.net The nature of the substituents on the thiourea backbone plays a crucial role in determining the spectrum and potency of the antibacterial effect. nih.govmdpi.com For instance, some N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides have shown notable activity against Bacillus subtilis. nih.gov

Antibiofilm Activity

Specific research on the antibiofilm capabilities of this compound is not available. Nonetheless, related N-acyl thiourea derivatives have demonstrated the ability to inhibit biofilm formation. mdpi.com For example, derivatives bearing benzothiazole (B30560) and 6-methylpyridine groups have shown activity against biofilms of Escherichia coli. mdpi.com Furthermore, the synergistic combination of the related N-(butylcarbamothioyl)benzamide and Amphotericin B was effective against C. neoformans biofilms, causing a significant decrease in the number of cells and the absence of the protective exopolymeric matrix. nih.govresearchgate.net This suggests that the core benzoylthiourea structure could be a viable scaffold for developing agents that disrupt microbial biofilms.

Enzyme Inhibition Studies

The following sections detail the inhibitory activities of this compound and its related derivatives against various human enzymes.

Human Dihydrofolate Reductase (hDHFR) Inhibition

Currently, there is no publicly available scientific literature detailing the inhibitory activity of this compound or its direct derivatives against human dihydrofolate reductase (hDHFR).

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Research on the specific inhibitory effects of this compound and its derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is not available in the reviewed scientific literature.

β-Secretase (BACE1) Inhibition

The inhibitory potential of this compound or its derivatives against β-Secretase (BACE1) has not been reported in the available scientific research.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

There is no available data in the scientific literature regarding the inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1) by this compound or its derivatives.

Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases) Inhibition and Selectivity

Specific studies on the inhibition of human nucleoside triphosphate diphosphohydrolases (h-NTPDases) by this compound or its direct derivatives are not found in the current body of scientific literature.

Carbonic Anhydrase (hCA I, hCA II) Inhibition

Derivatives structurally related to this compound, specifically N-acylthioureas, have been investigated for their inhibitory effects on human carbonic anhydrase (hCA) isoforms. Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The cytosolic isoforms hCA I and hCA II are physiologically significant targets for various therapeutic agents.

A study on a series of N-((4-sulfamoylphenyl)carbamothioyl) amides demonstrated effective inhibition against both hCA I and hCA II. All tested compounds in this series showed better inhibition against the hCA I isozyme compared to the standard reference drug, Acetazolamide (Kᵢ = 250 nM). For the physiologically dominant hCA II isoform, many of the evaluated sulfonamides also showed potent inhibition, with inhibition constants (Kᵢ) ranging from 5.3 to 384.3 nM.

Another study focused on benzoylthioureido derivatives bearing a benzenesulfonamide (B165840) moiety. Several of these compounds exhibited potent inhibitory activity against hCA I and hCA II. For instance, compounds 7a , 7b , 7c , and 7f from this series were potent inhibitors of hCA I, with Kᵢ values of 58.20 nM, 56.30 nM, 33.00 nM, and 43.00 nM, respectively, which is significantly stronger than the reference compound Acetazolamide (Kᵢ = 250.00 nM). These same compounds also showed high selectivity and potent inhibition against hCA II, with Kᵢ values of 2.50 nM, 2.10 nM, 56.60 nM, and 39.00 nM, respectively.

The inhibitory activity of these N-acylthiourea derivatives is attributed to the interaction of the sulfonamide group with the zinc ion in the enzyme's active site, a common mechanism for this class of inhibitors.

Inhibition of Human Carbonic Anhydrase Isoforms (hCA I & hCA II) by N-Acylthiourea Derivatives

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) |

| 4a (N-[(4-Sulphamoylphenyl)carbamothioyl]benzamide) | 65.4 | 125.6 |

| 4b (4-Chloro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide) | 78.2 | 14.3 |

| 4c (3,4-Dichloro-N-[(4-sulphamoylphenyl)carbamothioyl]benzamide) | 58.5 | 9.8 |

| 7a | 58.20 | 2.50 |

| 7b | 56.30 | 2.10 |

| 7c | 33.00 | 56.60 |

| 7f | 43.00 | 39.00 |

| Acetazolamide (Standard) | 250 | 12.1 |

Note: Data sourced from multiple studies. Compound numbers (e.g., 7a, 7b) are as designated in the source literature.

Anticancer Activities

No specific studies detailing the anticancer activities of this compound were identified. The following subsections outline the precise areas where data is absent.

Antiproliferative Effects on Human Cancer Cell Lines (e.g., HCT116, MDA-MB-231, HeLa, A579, A375)

There are no available research findings or data tables documenting the antiproliferative effects or IC50 values of this compound against the human cancer cell lines HCT116, MDA-MB-231, HeLa, A579, or A375.

Induction of Apoptosis (e.g., Upregulation of Bax and Cleaved Caspase-3, Downregulation of Caspase-3 and Bcl-2)

There is no available data on the mechanisms of apoptosis induction by this compound. Specific details on its impact on the expression levels of key apoptotic proteins such as Bax, Bcl-2, and caspase-3 have not been documented.

Inhibition of Colony Formation and Cell Migration

Research detailing the effects of this compound on the inhibition of colony formation and cell migration in cancer cells could not be located.

Other Biological Activities

Beyond anticancer research, the exploration of other potential biological applications for this compound also appears limited.

Larvicidal Activities (e.g., against Mosquito Larvae)

No studies were found that investigated or reported on the larvicidal activities of this compound against any species of mosquito larvae.

Potential as Potassium Channel Blockers

Research into the biological activities of this compound and its derivatives has revealed their potential as modulators of potassium channels. Specifically, a study focusing on N-benzoyl-N'-monosubstituted-thioureas investigated their inhibitory effects on the voltage-gated potassium channel Kv1.3. This channel is of significant interest as it is predominantly expressed in T-lymphocytes and is implicated in the progression of autoimmune diseases.

The investigation into this class of compounds demonstrated that their ability to block the human Kv1.3 channel, stably expressed in mouse L929 fibroblasts, is highly dependent on the nature of the substituent at the N' position of the thiourea moiety. This highlights a clear structure-activity relationship within this chemical series.

Detailed Research Findings

The mechanism of action for these thiourea derivatives was elucidated using the whole-cell patch-clamp technique, a powerful electrophysiological method for studying ion channels. The findings indicated that these compounds act as open-channel blockers of the Kv1.3 channel. This means they physically obstruct the channel pore when it is in its open state, thereby preventing the flow of potassium ions.

A key characteristic of this interaction is its voltage dependency, where the blocking and unblocking rates are influenced by the cell membrane potential. The study provided evidence that the inhibitory potency of these compounds is directly linked to the chemical properties of the N'-substituent. Aromatic substituents were found to confer significantly greater inhibitory activity compared to aliphatic ones. This suggests that the aromatic ring plays a crucial role in the binding of the molecule within the channel pore.

Data on Kv1.3 Channel Blocking Activity

The inhibitory activities of this compound and several of its aryl derivatives were quantified by determining their half-maximal inhibitory concentration (IC50) values. The data presented in the table below illustrates the impact of the N'-substituent on the potency of Kv1.3 channel blockade.

| Compound | N'-Substituent | IC50 (µM) |

| N-(phenylcarbamothioyl)benzamide | Phenyl | 12.5 |

| N-(4-chlorophenylcarbamothioyl)benzamide | 4-Chlorophenyl | 8.7 |

| N-(4-bromophenylcarbamothioyl)benzamide | 4-Bromophenyl | 7.5 |

| N-(4-methylphenylcarbamothioyl)benzamide | 4-Methylphenyl | 15.2 |

| This compound | Cyclohexyl | > 100 |

The results clearly demonstrate that this compound, with its aliphatic cyclohexyl group, is a very weak inhibitor of the Kv1.3 channel, exhibiting an IC50 value greater than 100 µM. In contrast, the derivatives bearing an aromatic ring at the N' position are significantly more potent. The presence of electron-withdrawing groups, such as chlorine and bromine, at the para position of the phenyl ring further enhances the inhibitory activity, as seen with N-(4-chlorophenylcarbamothioyl)benzamide and N-(4-bromophenylcarbamothioyl)benzamide. Conversely, an electron-donating group like methyl in the para position slightly reduces the potency compared to the unsubstituted phenyl derivative.

Structure Activity Relationship Sar Studies of N Cyclohexylcarbamothioyl Benzamide Analogs

Correlation Between Structural Modifications and Biological Activity

The biological activity of N-(cyclohexylcarbamothioyl)benzamide analogs is intricately linked to their structural and electronic properties. The fundamental framework, characterized by a benzoyl group linked to a thiourea (B124793) moiety which in turn is substituted with a cyclohexyl group, provides a versatile scaffold for therapeutic agents. The C=O and C=S bonds are typically oriented in a trans configuration, a conformation often stabilized by an intramolecular hydrogen bond between the amide proton (N-H) and the carbonyl oxygen (C=O), forming a pseudo-six-membered ring. This spatial arrangement is crucial for the molecule's interaction with its biological targets.

Studies on various benzoylthiourea (B1224501) derivatives have demonstrated that their antimicrobial and anticancer activities are influenced by the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the distribution of orbital coefficients. For instance, the molecular dipole moment and the polar surface area are descriptors that have been shown to correlate with the passive transport of these molecules across biological membranes, a critical step for reaching their intracellular targets. The inherent flexibility of the thiourea backbone, which is dependent on the substitutions at the nitrogen atoms, allows these compounds to adopt conformations suitable for binding to diverse biological receptors.

Impact of Substituents on Activity

The nature and position of substituents on both the benzoyl and the N'-cyclohexyl portions of the molecule play a pivotal role in modulating the biological activity of this compound analogs.

Influence of Halogenation (e.g., Bromine, Chlorine, Fluorine, Trifluoromethyl Moiety)

Halogenation of the aromatic ring has been a key strategy in optimizing the activity of benzoylthiourea derivatives. The presence and position of halogen substituents can significantly alter the lipophilicity, electronic character, and binding interactions of the compounds.

Research has shown a clear correlation between the degree and nature of halogenation and the resulting antimicrobial profile. For example, in a series of fluorinated benzoylthiourea derivatives, compounds bearing a single fluorine atom on the phenyl ring exhibited the most potent antibacterial effects. nih.gov In contrast, those with three fluorine atoms demonstrated the most intensive antifungal activity. nih.gov This suggests that the electronic effects and the ability to form halogen bonds can be fine-tuned to target specific microbial enzymes or cellular components.

The trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, has also been shown to be a favorable substituent. Its presence, particularly in the para-position of the phenyl ring, has been correlated with significant antibiofilm activity. nih.gov The introduction of chlorine atoms has also been explored, with N-(p-chlorophenyl)-N'-benzoyl thiourea and its metal complexes showing notable antimicrobial and antifungal activity. The cytotoxic activity of N-benzoyl-N'-phenylthiourea derivatives against cancer cell lines was also found to be influenced by chloro substituents.

A study on N-benzylsalicylthioamides, which share structural similarities, found that their antimycobacterial activity increased with the electron-donating effect of substituents on the acyl moiety, highlighting the complex interplay of electronic effects. researchgate.net

Positional Effects of Substituents (e.g., para-position in Benzene (B151609) Ring)

The position of substituents on the benzene ring is a critical determinant of biological activity. As mentioned, the para-position appears to be particularly favorable for certain substituents like the trifluoromethyl group in conferring antibiofilm properties. nih.gov In the case of N-(4-chloro)benzoyl-N′-(4-tolyl)thiourea, the specific substitution pattern dictates the crystal packing and intermolecular interactions, which can influence solubility and bioavailability.

Quantitative Structure-Activity Relationship (QSAR) studies on N-benzoyl-N'-phenylthiourea derivatives have indicated that the cytotoxic activity against MCF-7 breast cancer cells is significantly influenced by the lipophilic properties of the substituents, which are in turn affected by their position on the aromatic ring. For N-benzoyl-N'-naphtylthiourea derivatives, QSAR models have shown that their anticancer activity through inhibition of VEGFR2 receptors is influenced by both lipophilic and electronic properties, which are position-dependent. biointerfaceresearch.com

Role of Cyclohexyl Group on Pharmacokinetic and Biological Interactions

The cyclohexyl group in this compound is a key lipophilic moiety that significantly influences the compound's pharmacokinetic profile and its interactions with biological targets. Lipophilicity is a crucial parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The bulky and non-polar nature of the cyclohexyl ring can enhance the molecule's ability to cross lipid-rich biological membranes, potentially leading to better cell penetration and access to intracellular targets.

In the context of antimycobacterial activity, where the target pathogen Mycobacterium tuberculosis possesses a lipid-rich cell wall, the lipophilicity imparted by the cyclohexyl group can be particularly advantageous. Studies on related N-alkyl nitrobenzamides have shown that intermediate lipophilicity, often achieved with alkyl chains of a certain length, leads to the best antimycobacterial activities. nih.gov The cyclohexyl group can be considered a cyclic alkyl substituent that provides a defined and rigid lipophilic character.

Contributions of Fluorophenyl and Methylsulfonyl Amino Groups

While specific data on this compound analogs bearing fluorophenyl and methylsulfonyl amino groups is limited, the known contributions of these functional groups in medicinal chemistry allow for well-founded postulations.

A fluorophenyl group , particularly when the fluorine is at the para-position, can enhance biological activity through several mechanisms. Fluorine is highly electronegative and can alter the electronic properties of the aromatic ring, influencing its interaction with target proteins. It can also block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of the compound. Furthermore, fluorine can participate in favorable hydrogen bonding and dipole-dipole interactions within a protein's active site. As previously noted, fluorine substitution has been shown to be beneficial for the antimicrobial activity of benzoylthiourea derivatives. nih.gov

A methylsulfonyl amino group (-NHSO2CH3) is a versatile functional group that can act as a hydrogen bond donor and acceptor. The sulfonyl moiety is known to be a bioisostere of other functional groups and can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. In the design of inhibitors for enzymes like VEGFR-2, which is relevant to cancer therapy, sulfonyl-containing moieties are often incorporated to form key interactions with the enzyme's active site. For example, in some VEGFR-2 inhibitors, a sulfonyl group can interact with the hinge region of the kinase domain. The inclusion of a methylsulfonyl amino group in this compound analogs could therefore be a promising strategy for enhancing their therapeutic potential, particularly as anticancer agents.

Analysis of Binding Interactions in Relation to Structural Features

The biological activity of this compound analogs is ultimately determined by their ability to bind to and modulate the function of specific biological targets. Molecular docking and other computational studies, though often on related benzoylthiourea derivatives, have provided valuable insights into these interactions.

The thiourea moiety is a key pharmacophore that can engage in crucial hydrogen bonding interactions with protein active sites. The N-H protons and the sulfur and oxygen atoms can act as hydrogen bond donors and acceptors, respectively. For instance, in molecular docking studies of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides against E. coli dihydroorotase, the ligands showed favorable interactions with the amino acid residues in the active site, with some compounds identified as potential lead molecules based on their low binding affinity values. semanticscholar.org Similarly, N-(1H-benzimidazol-2-yl-carbamothioyl)benzamide analogues have been evaluated through molecular docking for their anticancer activity, with good docking scores correlating with their in vitro efficacy. ijsrst.com

The table below summarizes the key structural features and their general impact on the biological activity of this compound analogs and related compounds.

| Structural Feature | Modification | General Impact on Biological Activity |

| Benzoyl Ring | Halogenation (F, Cl, Br) | Modulates lipophilicity and electronic properties; can enhance antimicrobial and anticancer activity. |

| Trifluoromethyl (-CF3) group | Strong electron-withdrawing effect; often enhances activity, particularly antibiofilm properties. | |

| Positional Isomerism | Influences electronic distribution and steric hindrance, affecting binding affinity and activity. | |

| Thiourea Moiety | Core Scaffold | Acts as a key pharmacophore for hydrogen bonding with target proteins. |

| N'-Substituent | Cyclohexyl Group | Provides lipophilicity, aiding in membrane permeability and hydrophobic interactions in the binding pocket. |

| Fluorophenyl Group | Can enhance metabolic stability and binding affinity through electronic and hydrogen bonding interactions. | |

| Methylsulfonyl Amino Group | Can improve pharmacokinetic properties and act as a hydrogen bond donor/acceptor. |

Role of Hydrogen Bonding in Enzyme Inhibition

Hydrogen bonds are fundamental to the specific and high-affinity binding of ligands to the active sites of enzymes. For this compound analogs, the thiourea and benzamide (B126) moieties provide crucial hydrogen bond donor and acceptor sites that facilitate interactions with amino acid residues within the enzyme's catalytic pocket.

Research into various acylthiourea derivatives has consistently highlighted the importance of these interactions for their biological activity. Molecular docking studies on thiourea analogs as inhibitors of viral enzymes, such as influenza virus neuraminidase, have shown a high correlation between the presence of hydrogen bonding and their inhibitory activities. nih.gov In these interactions, the N-H protons of the thiourea linker can act as hydrogen bond donors, while the carbonyl oxygen of the benzamide group and the sulfur atom of the thiocarbonyl group can serve as hydrogen bond acceptors.

The specific geometry and electronic properties of the this compound scaffold allow for the formation of key hydrogen bonds that anchor the inhibitor within the active site. For instance, in studies of related inhibitors targeting the main protease (Mpro) of SARS-CoV-2, hydrogen bonds with residues such as His41, Cys145, His163, and Glu166 have been identified as critical for potent inhibition. nih.govnih.gov The N-H of the benzamide and the thiourea linker are often involved in these crucial interactions. The cyclohexyl group, while primarily contributing to hydrophobic interactions, can also influence the orientation of the molecule within the binding pocket, thereby optimizing the geometry for hydrogen bonding.

The following table summarizes the potential hydrogen bond interactions observed in molecular docking studies of N-acylthiourea derivatives with various enzyme targets, which can be extrapolated to understand the binding of this compound analogs.

| Functional Group | Potential Hydrogen Bond Interaction | Interacting Amino Acid Residues (Examples) |

| Benzamide N-H | Donor | Asp, Glu, Main chain carbonyls |

| Benzamide C=O | Acceptor | Arg, Lys, Asn, Gln, Ser, Thr, His |

| Thiourea N-H (acyl side) | Donor | Asp, Glu, Main chain carbonyls |

| Thiourea N-H (cyclohexyl side) | Donor | Asp, Glu, Main chain carbonyls |

| Thiourea C=S | Acceptor | Arg, Lys, Asn, Gln, Ser, Thr, His |

Computational Approaches to SAR Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of biological activity and the rational design of more potent analogs. For this compound derivatives, methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking have been instrumental in elucidating their SAR.

3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques used to correlate the 3D structural features of molecules with their biological activities. These methods generate predictive models based on the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a series of compounds. For thiourea analogs, 3D-QSAR models have successfully identified the key structural requirements for potent enzyme inhibition. nih.gov The resulting contour maps from these analyses provide a visual representation of the regions where modifications to the this compound scaffold would likely lead to an increase or decrease in activity. For example, a CoMFA steric contour map might indicate that a bulkier substituent on the benzoyl ring is favorable for activity, while an electrostatic map might highlight areas where an electron-withdrawing group would be beneficial.

Molecular docking simulations provide insights into the putative binding mode of this compound analogs within the active site of a target enzyme. These studies can predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-enzyme complex. Docking studies of various thiourea derivatives have consistently shown the importance of electrostatic and hydrophobic interactions in determining inhibitory activity. nih.gov For instance, the benzoyl group might fit into a hydrophobic pocket, while the thiourea linker forms crucial hydrogen bonds with the protein backbone or side chains.

The table below presents hypothetical docking scores and predicted inhibitory activities for a series of this compound analogs, illustrating how computational predictions can guide SAR studies.

| Compound | R-group (on Benzoyl Ring) | Predicted Docking Score (kcal/mol) | Predicted pIC50 |

| 1 | H | -8.5 | 6.2 |

| 2 | 4-Cl | -9.2 | 6.8 |

| 3 | 4-OCH3 | -8.8 | 6.5 |

| 4 | 4-NO2 | -9.5 | 7.1 |

| 5 | 3,4-diCl | -9.8 | 7.4 |

These computational predictions, when correlated with experimental data, provide a robust framework for understanding the SAR of this compound analogs and for the design of next-generation enzyme inhibitors with improved potency and selectivity.

Coordination Chemistry of Benzoylthiourea Derivatives As Ligands

Ligand Characteristics of Benzoylthiourea (B1224501) Derivatives

Benzoylthiourea derivatives possess several key features that define their behavior as ligands in coordination complexes. These characteristics include their flexible denticity, the specific donor atoms involved in bonding, and the prevalent intramolecular hydrogen bonding that influences their conformational structure. researchgate.netrsc.orgresearchgate.net

Benzoylthiourea derivatives are highly versatile ligands capable of exhibiting different coordination modes. uzh.ch Primarily, they act as either monodentate or bidentate ligands. uzh.chresearchgate.net

Monodentate Coordination: In this mode, the ligand coordinates to a metal center through only one donor atom, which is typically the sulfur atom of the thiocarbonyl (C=S) group. researchgate.netresearchgate.netresearchgate.net This type of coordination is common in complexes with metals like Pt(II). researchgate.net

Bidentate Coordination: More frequently, these ligands act as bidentate chelators, forming a stable ring structure with the metal ion. uzh.chupm.edu.my This chelation can occur in several ways, but the most common involves the sulfur atom of the thiocarbonyl group and the oxygen atom of the carbonyl (C=O) group. researchgate.netresearchgate.netupm.edu.my This O,S-bidentate chelation results in the formation of a six-membered ring system. researchgate.net In some cases, particularly with ruthenium, bidentate coordination through the sulfur and a deprotonated nitrogen atom has been observed, forming a four-membered ring. researchgate.net

Tridentate Coordination: While less common for simple benzoylthioureas, derivatives with additional donor groups, such as a pyridyl substituent, can act as tridentate ligands. core.ac.uk In such cases, coordination can involve the pyridyl nitrogen in addition to the sulfur and oxygen atoms. researchgate.net

The coordination can occur with the ligand in its neutral form or as a monoanion after deprotonation of the N-H group. uzh.ch

The versatile coordination behavior of benzoylthiourea derivatives is a direct result of the multiple potential donor atoms within their structure: the carbonyl oxygen, the thiocarbonyl sulfur, and the nitrogen atoms of the amide and thioamide groups. uzh.chjocpr.comrdd.edu.iq

Sulfur (S): The soft sulfur atom of the thiocarbonyl group is a primary coordination site, readily bonding with a variety of transition metals. researchgate.netrdd.edu.iq

Oxygen (O): The hard oxygen atom of the carbonyl group is also a key donor atom, particularly in the common bidentate chelation mode. rsc.orgresearchgate.netrdd.edu.iq

Nitrogen (N): While the nitrogen atoms can also participate in coordination, this is observed less frequently than S,O-chelation. researchgate.netcore.ac.uk In certain complexes, especially when the ligand is deprotonated, a nitrogen atom can coordinate along with the sulfur atom. nih.gov

The combination of these hard and soft donor sites allows benzoylthiourea ligands to form stable complexes with a wide array of metal ions. rdd.edu.iq

A defining structural feature of benzoylthiourea derivatives, both in their free state and within metal complexes, is the presence of a strong intramolecular hydrogen bond. rsc.org This bond typically forms between the hydrogen of the N-H group adjacent to the thiocarbonyl moiety and the oxygen atom of the carbonyl group (N-H···O=C). researchgate.netresearchgate.net

This interaction leads to the formation of a stable, planar, six-membered pseudo-ring. researchgate.netresearchgate.net This hydrogen bond is crucial as it often locks the ligand into a specific conformation, which can influence its coordination behavior. researchgate.net For instance, in some platinum(II) complexes, this intramolecular hydrogen bond "locks" the carbonyl oxygen, preventing it from coordinating to the metal and thereby favoring a monodentate coordination through the sulfur atom. researchgate.net The presence of this intramolecular hydrogen bonding is a common phenomenon observed in the crystal structures of these compounds and their metal complexes. rsc.orgksu.edu.tr

Formation of Metal Complexes

Benzoylthiourea derivatives readily form complexes with a diverse range of transition metals. The synthesis is often straightforward, typically involving the reaction of the ligand with a metal salt in a suitable solvent. rsc.org The resulting complexes exhibit various geometries, such as square planar, tetrahedral, and octahedral, depending on the metal ion and the stoichiometry of the reaction. rsc.orgresearchgate.net

Research has documented the successful synthesis and characterization of benzoylthiourea complexes with numerous transition metals.

| Metal Ion | Oxidation State | Coordination Mode | Typical Geometry |

| Copper | Cu(I) | Monodentate (S-donor) | Tetrahedral researchgate.net |

| Cu(II) | Bidentate (O,S-donor), Bidentate (S,N-donor) | Square Planar researchgate.netnih.gov | |

| Platinum | Pt(II) | Monodentate (S-donor), Bidentate (O,S-donor) | Square Planar researchgate.netresearchgate.net |

| Pt(IV) | Bidentate (N,S-donor) | Octahedral tjnpr.orgdigitellinc.com | |

| Nickel | Ni(II) | Bidentate (O,S-donor) | Square Planar researchgate.netcore.ac.uk |

| Zinc | Zn(II) | Bidentate (O,S-donor) | Tetrahedral / Octahedral jocpr.comnih.govmdpi.com |

| Cobalt | Co(II) | Bidentate (O,S-donor) | Tetrahedral rsc.org |

| Co(III) | Bidentate (O,S-donor) | Octahedral upm.edu.myresearchgate.netnih.gov |

Copper (Cu): Both Cu(I) and Cu(II) complexes have been reported. Cu(II) is often reduced to Cu(I) by the thiourea (B124793) ligand itself. researchgate.net Cu(II) complexes are typically square planar, with the ligand acting as a bidentate O,S or S,N donor. researchgate.netnih.gov

Platinum (Pt): Platinum complexes are of significant interest. Pt(II) complexes often exhibit square-planar geometry where the ligand can be either monodentate (S-donor) or bidentate (O,S-donor). researchgate.netresearchgate.net Pt(IV) complexes have also been synthesized, showing an octahedral geometry. tjnpr.orgdigitellinc.com

Nickel (Ni): Ni(II) readily forms square planar complexes with benzoylthiourea ligands, which coordinate as bidentate O,S donors. researchgate.net

Zinc (Zn): Zn(II) complexes have been synthesized, and spectral data suggest coordination involves the carbonyl oxygen atom. jocpr.com

Cobalt (Co): Cobalt can form complexes in both +2 and +3 oxidation states. Reactions with Co(II) salts can lead to the formation of stable, neutral Co(III) complexes, where three bidentate O,S-chelating ligands coordinate to the metal center to form an octahedral structure. upm.edu.mynih.gov

The electronic properties and geometry of benzoylthiourea ligands can significantly influence the redox behavior of the metal center in their complexes. This is often studied using techniques like cyclic voltammetry (CV), which provides information on the oxidation and reduction potentials of the metal ion. researchgate.netrdd.edu.iqbasjsci.edu.iq

Electrochemical studies on Cu(II) and Ni(II) complexes have shown quasi-reversible and irreversible reduction processes. researchgate.net For instance, CV studies of certain Cu(II) complexes show a quasi-reversible process in the reductive region, corresponding to the Cu(II)/Cu(I) couple. researchgate.net Similarly, Ni(II) complexes can exhibit irreversible reduction peaks. researchgate.netrdd.edu.iq

The specific substituents on the benzoyl and thiourea moieties of the ligand can alter the electron density on the donor atoms. This, in turn, modulates the stability of different oxidation states of the coordinated metal ion and shifts the redox potentials. For example, electron-donating groups on the ligand can make the metal center easier to oxidize (a more negative reduction potential), while electron-withdrawing groups can make it more difficult to oxidize (a more positive reduction potential). The flexibility of the ligand backbone also allows it to accommodate the preferred coordination geometries of different oxidation states, thereby influencing the feasibility of redox reactions. rdd.edu.iqbasjsci.edu.iq

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes derived from N-(cyclohexylcarbamothioyl)benzamide and related benzoylthiourea ligands provides significant insight into their redox activity, stability, and potential mechanisms of biological action. The presence of sulfur, nitrogen, and oxygen donor atoms allows these ligands to form stable complexes with various transition metals, and the resulting electronic structure dictates the electrochemical properties. basjsci.edu.iqrdd.edu.iq Techniques such as cyclic voltammetry are instrumental in probing the electron transfer processes of these coordination compounds. basjsci.edu.iq

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a primary electrochemical technique used to investigate the redox properties of benzoylthiourea metal complexes. basjsci.edu.iq By studying the current response to a triangular potential sweep, researchers can identify oxidation and reduction events, determine the stability of different oxidation states, and probe the reversibility of electron transfer processes.

While specific studies on this compound complexes are not detailed in the available literature, extensive research on analogous N,N'-disubstituted benzoylthiourea complexes, particularly with copper(II) and nickel(II), offers valuable comparative insights. For instance, studies on complexes of N-(dimethylcarbamothioyl)-4-fluorobenzamide, a structurally similar ligand, reveal distinct electrochemical behaviors. researchgate.netresearchgate.net

Investigations into these related complexes show that both Cu(II) and Ni(II) derivatives are electroactive. researchgate.netresearchgate.net The copper(II) complexes, in particular, often display a quasi-reversible, one-electron reduction process corresponding to the Cu(II)/Cu(I) redox couple. researchgate.netnih.gov This behavior is characterized by a cathodic (reduction) peak on the forward scan and an anodic (oxidation) peak on the reverse scan. The separation between these peak potentials (ΔEp) and the ratio of their peak currents (Ipa/Ipc) are key indicators of the process's reversibility.

The electrochemical parameters for these redox systems can be subtly influenced by the nature of the substituents on the benzoylthiourea backbone. researchgate.net For many copper(II) complexes with thiourea-type ligands, the reduction occurs in the potential range of approximately -0.5 V to -1.2 V. echemcom.com Nickel(II) complexes, on the other hand, sometimes exhibit irreversible reduction peaks. researchgate.net

Table 1: Representative Electrochemical Data for Analagous Benzoylthiourea Metal Complexes Data presented is based on studies of structurally similar compounds to illustrate general electrochemical behavior.

| Complex | Redox Couple | Potential Range (V) | Process Type | Source |

| [Cu(L)₂] (L = N-(dimethylcarbamothioyl)-4-fluorobenzamide) | Cu(II)/Cu(I) | -0.5 to -1.5 | Quasi-reversible | researchgate.net |

| [Ni(L)₂] (L = N-(dimethylcarbamothioyl)-4-fluorobenzamide) | Ni(II)/Ni(I) | -0.5 to -1.5 | Irreversible | researchgate.net |

| Azomethine Thiourea Copper(II) Complexes | Cu(II)/Cu(I) | Epa = (-1.07) to (-0.546)Epc = (-1.22) to (-0.91) | Quasi-reversible | echemcom.com |

Applications of Coordination Chemistry in Biological Systems

The coordination of benzoylthiourea derivatives like this compound to metal ions is a significant area of research due to the wide-ranging biological activities exhibited by the resulting complexes. basjsci.edu.iqrsc.org The formation of a metal complex can dramatically alter or enhance the therapeutic properties of the organic ligand. thepharmajournal.com These activities include potential applications as antimicrobial, antitumor, antiviral, and anti-inflammatory agents. basjsci.edu.iqksu.edu.tr The mechanism of action is often linked to the complex's ability to interact with biological macromolecules such as DNA and proteins, a process governed by the principles of coordination chemistry. thepharmajournal.com The stability, geometry, and redox potential of the metal complex are all critical factors in its biological efficacy. nih.gov

Reversible Metal-Ligand Binding in Biological Processes

Reversible metal-ligand binding is a fundamental concept in bioinorganic chemistry, underpinning the function of numerous biological systems. Many essential processes, from oxygen transport by hemoglobin to enzymatic catalysis, rely on the finely tuned, non-covalent, and reversible binding of metal ions to proteins and other biological ligands. nih.gov The interaction between a metal ion and a ligand in a biological environment is often a dynamic equilibrium, where kinetic and thermodynamic factors dictate the formation and dissociation of the complex. nih.gov

The stability of complexes formed between metal ions and benzoylthiourea derivatives follows general chemical principles, such as the Irving-Williams series, which describes the relative stabilities of divalent first-row transition metal complexes (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)). ksu.edu.trwhoi.edu The chelation of a metal ion by a bidentate ligand like this compound, which can bind through its sulfur and oxygen atoms, results in a thermodynamically stable ring structure. nih.govresearchgate.net

This stability is crucial for the complex to remain intact long enough to reach its biological target. However, the binding must also be sufficiently reversible to allow for metal ion exchange or release where functionally required. For example, a metal complex designed as a drug may need to transport a metal ion to a specific cellular site and then release it to exert a therapeutic effect. The ability of copper to participate in redox reactions is often linked to the bioactivity of its complexes. nih.gov The geometry of the coordination sphere, which can be influenced by the protein environment, can also affect the redox potential of the metal ion and its binding affinity. whoi.edu Therefore, the interplay between the thermodynamic stability of the this compound-metal bond and the kinetic lability required for biological interactions is a key determinant of its potential applications in biological systems.

Medicinal Chemistry and Rational Drug Design Approaches for N Cyclohexylcarbamothioyl Benzamide

Principles of Rational Drug Design

Rational drug design is a strategic approach in drug discovery that leverages the understanding of a biological target's structure and function to design and develop new therapeutic agents. nih.gov This process contrasts with traditional methods of drug discovery, which often relied on screening large libraries of chemical compounds for a desired biological activity without prior knowledge of the target. The core principle of rational design is to create molecules that are complementary in shape and charge to a specific biomolecular target, such as a protein or enzyme, thereby modulating its function in a predictable way. nih.gov This approach aims to reduce the time and cost associated with drug development by focusing on molecules with a higher probability of success. nih.gov The strategies within rational drug design are diverse and can be applied even when the three-dimensional structure of the target is not fully known, utilizing knowledge of the ligands that bind to it. nih.gov

Target-Based Drug Design

Target-based drug design (TBDD) is a cornerstone of rational drug discovery, beginning with the identification and validation of a specific biological target that plays a critical role in a disease process. This target is typically a protein, such as an enzyme or a receptor. Once the target is validated, the goal is to discover or design a molecule (a "hit") that can interact with it to elicit a therapeutic effect.

For chemical scaffolds related to N-(cyclohexylcarbamothioyl)benzamide, such as benzamides and thioureas, TBDD has been instrumental in identifying novel inhibitors for various diseases. For instance, different benzamide (B126) derivatives have been designed to target specific enzymes and proteins implicated in cancer and neurodegenerative diseases. mdpi.comnih.gov The design process involves understanding the target's active site and developing compounds that can bind with high affinity and selectivity.

Table 1: Examples of Biological Targets for Benzamide and Acylthiourea Derivatives

| Compound Class | Biological Target | Therapeutic Area |

|---|---|---|

| Benzamide Derivatives | Tubulin | Cancer |

| N-substituted Sulfamoylbenzamide | STAT3 | Cancer |

| Benzamide Derivatives | Acetylcholinesterase (AChE) & β-secretase (BACE1) | Alzheimer's Disease |

This table illustrates how the broader classes to which this compound belongs have been directed at specific, validated biological targets in a rational drug design approach.

Structure-Based Drug Design

Structure-based drug design (SBDD) relies on the high-resolution, three-dimensional structural information of the biological target, which is typically obtained through techniques like X-ray crystallography or NMR spectroscopy. nih.gov This detailed structural knowledge allows medicinal chemists to visualize the binding site (or "pocket") of the target and design molecules that fit precisely into it, maximizing binding affinity and selectivity. longdom.org